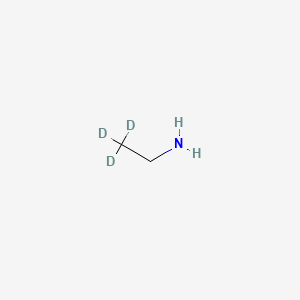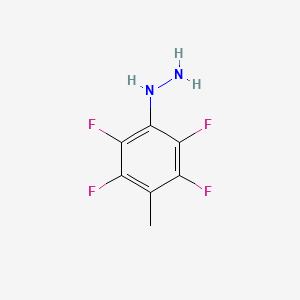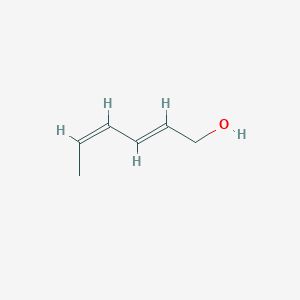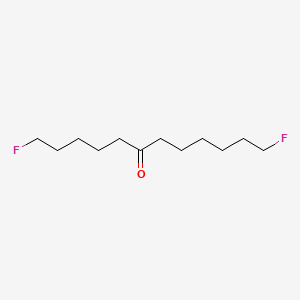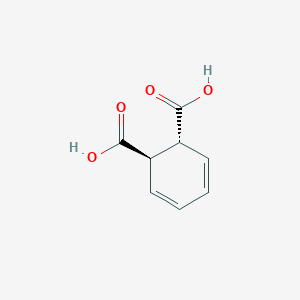
trans-Dihydrophthalic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
trans-Dihydrophthalic Acid can be synthesized through several methods. One common synthetic route involves the reduction of phthalic acid using sodium amalgam in the presence of acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The detailed procedure is as follows:
- A solution of phthalic acid and sodium acetate in water is cooled in an ice bath.
- Sodium amalgam is added in portions, along with acetic acid, over a period of 4-5 hours.
- The solution is decanted and filtered, and the filtrate is treated with sulfuric acid to induce crystallization of this compound.
- The product is collected by filtration, washed, and dried .
Análisis De Reacciones Químicas
trans-Dihydrophthalic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid or other derivatives.
Reduction: The compound can be reduced to form dihydrophthalic acid derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
trans-Dihydrophthalic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of trans-Dihydrophthalic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
trans-Dihydrophthalic Acid can be compared with other similar compounds, such as phthalic acid, isophthalic acid, and terephthalic acid. These compounds share a similar core structure but differ in the position of the carboxyl groups on the benzene ring. This compound is unique due to its trans configuration and the presence of a cyclohexadiene ring, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Phthalic acid
- Isophthalic acid
- Terephthalic acid
Each of these compounds has its own set of applications and properties, making them valuable in different contexts.
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
Clave InChI |
OYUWHGGWLCJJNP-PHDIDXHHSA-N |
SMILES isomérico |
C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


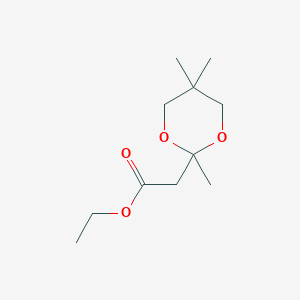
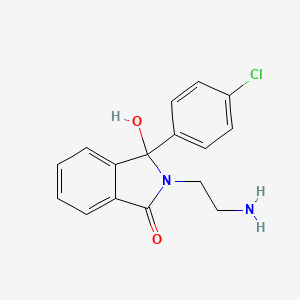
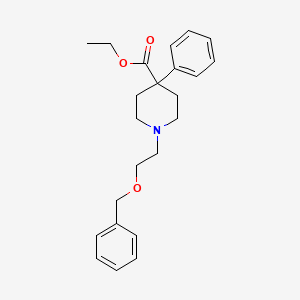
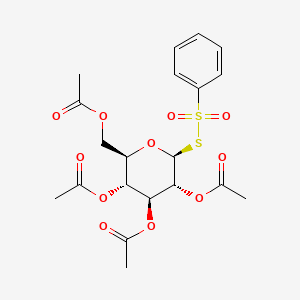
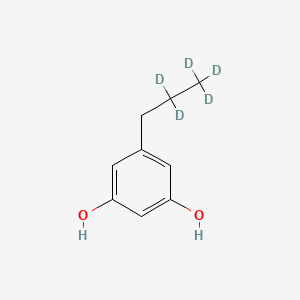
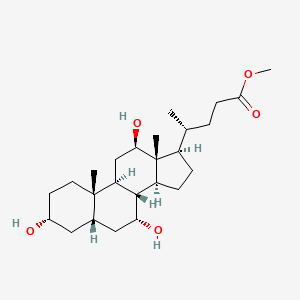

![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
